3-(3,4-dichlorophenyl)-N,N-diethyl-5-methyl-1-(4-methylbenzyl)-2,4-dioxo-1,2,3,4-tetrahydrothieno[2,3-d]pyrimidine-6-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(3,4-dichlorophenyl)-N,N-diethyl-5-methyl-1-(4-methylbenzyl)-2,4-dioxo-1,2,3,4-tetrahydrothieno[2,3-d]pyrimidine-6-carboxamide is a complex organic compound that belongs to the class of thienopyrimidines. This compound is characterized by its unique structure, which includes a thieno[2,3-d]pyrimidine core, substituted with various functional groups such as dichlorophenyl, diethyl, methylbenzyl, and carboxamide. The presence of these groups imparts specific chemical and biological properties to the compound, making it of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,4-dichlorophenyl)-N,N-diethyl-5-methyl-1-(4-methylbenzyl)-2,4-dioxo-1,2,3,4-tetrahydrothieno[2,3-d]pyrimidine-6-carboxamide typically involves multi-step organic reactions. The general synthetic route includes the following steps:
Formation of the Thieno[2,3-d]pyrimidine Core: This step involves the cyclization of appropriate starting materials, such as thiourea and β-ketoesters, under acidic or basic conditions to form the thieno[2,3-d]pyrimidine core.
Substitution Reactions:
Amidation: The carboxamide group is introduced through amidation reactions, where the carboxylic acid derivative of the thieno[2,3-d]pyrimidine core reacts with diethylamine in the presence of coupling agents like N,N’-dicyclohexylcarbodiimide (DCC).
Alkylation: The methylbenzyl and diethyl groups are introduced through alkylation reactions, using appropriate alkyl halides and bases.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques like high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
3-(3,4-dichlorophenyl)-N,N-diethyl-5-methyl-1-(4-methylbenzyl)-2,4-dioxo-1,2,3,4-tetrahydrothieno[2,3-d]pyrimidine-6-carboxamide undergoes various types of chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups, using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can occur at the carbonyl groups, using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings, using reagents like halogens, alkyl halides, and nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens, alkyl halides, nucleophiles.
Major Products
Oxidation Products: Carboxylic acids, ketones.
Reduction Products: Alcohols, amines.
Substitution Products: Halogenated derivatives, alkylated derivatives.
Scientific Research Applications
3-(3,4-dichlorophenyl)-N,N-diethyl-5-methyl-1-(4-methylbenzyl)-2,4-dioxo-1,2,3,4-tetrahydrothieno[2,3-d]pyrimidine-6-carboxamide has various scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, including as a lead compound for drug development.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(3,4-dichlorophenyl)-N,N-diethyl-5-methyl-1-(4-methylbenzyl)-2,4-dioxo-1,2,3,4-tetrahydrothieno[2,3-d]pyrimidine-6-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Enzyme Inhibition: Inhibiting key enzymes involved in metabolic pathways.
Receptor Binding: Binding to specific receptors on cell surfaces, modulating cellular signaling pathways.
DNA Intercalation: Intercalating into DNA, affecting gene expression and replication.
Comparison with Similar Compounds
Similar Compounds
3-(3,4-dichlorophenyl)-N,N-diethyl-5-methyl-1-(4-methylbenzyl)-2,4-dioxo-1,2,3,4-tetrahydrothieno[2,3-d]pyrimidine-6-carboxamide: shares structural similarities with other thienopyrimidine derivatives, such as:
Uniqueness
The uniqueness of This compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications.
Properties
Molecular Formula |
C26H25Cl2N3O3S |
---|---|
Molecular Weight |
530.5 g/mol |
IUPAC Name |
3-(3,4-dichlorophenyl)-N,N-diethyl-5-methyl-1-[(4-methylphenyl)methyl]-2,4-dioxothieno[2,3-d]pyrimidine-6-carboxamide |
InChI |
InChI=1S/C26H25Cl2N3O3S/c1-5-29(6-2)24(33)22-16(4)21-23(32)31(18-11-12-19(27)20(28)13-18)26(34)30(25(21)35-22)14-17-9-7-15(3)8-10-17/h7-13H,5-6,14H2,1-4H3 |
InChI Key |
ZMRJWUVTINAGSO-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C(=O)C1=C(C2=C(S1)N(C(=O)N(C2=O)C3=CC(=C(C=C3)Cl)Cl)CC4=CC=C(C=C4)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.